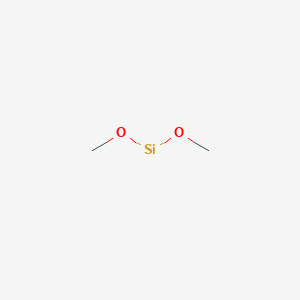
Pararosaniline pamoate anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pararosaniline pamoate anhydrous is a compound known for its application in the treatment of Schistosoma japonicum infection . It is a derivative of pararosaniline, a magenta dye used in various scientific and industrial applications . This compound is particularly noted for its effectiveness and minimal side effects when used in medical treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pararosaniline involves the condensation of aniline and para-aminobenzaldehyde . Alternatively, it can be synthesized through the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . The functionalization of pararosaniline can be achieved by direct coupling of its amino groups with halogenated fatty acids, using basic catalysts such as calcium phosphate, potassium hydroxide, or sodium hydroxide .
Industrial Production Methods: Industrial production of pararosaniline pamoate anhydrous typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: Pararosaniline pamoate anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The amino groups in pararosaniline can undergo substitution reactions with halogenated fatty acids to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenated fatty acids and basic catalysts such as calcium phosphate, potassium hydroxide, or sodium hydroxide are used.
Major Products: The major products formed from these reactions include various functionalized derivatives of pararosaniline, which exhibit different solubility and color properties .
Applications De Recherche Scientifique
Pararosaniline pamoate anhydrous has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of pararosaniline pamoate anhydrous involves its interaction with the molecular targets in Schistosoma japonicum. The compound disrupts the metabolic processes of the parasite, leading to its death. The exact molecular pathways involved are still under investigation, but it is known to affect the parasite’s cellular structures and functions .
Comparaison Avec Des Composés Similaires
Pararosaniline pamoate anhydrous is unique in its effectiveness and minimal side effects compared to other similar compounds. Some related compounds include:
Rosaniline: Another component of basic fuchsine, used in similar staining applications.
New fuchsine: A dye used in histological staining.
Magenta II: Another derivative used in dyeing processes.
These compounds share similar chemical structures but differ in their specific applications and effectiveness.
Propriétés
Numéro CAS |
7460-07-3 |
|---|---|
Formule moléculaire |
C61H50N6O6 |
Poids moléculaire |
963.1 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O6.2C19H17N3/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-12,20H,21-22H2 |
Clé InChI |
CEYTZVVSYBTFCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)



![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)




![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)




